N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by the formation of the oxadiazole ring and subsequent coupling with a phenylprop-2-enamide moiety. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an active pharmaceutical ingredient.
Mechanism of Action
The mechanism by which N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group and oxadiazole ring can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated oxadiazoles and related heterocyclic compounds. Examples include:
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide
Uniqueness
What sets N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide apart is its specific combination of the difluoromethyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .
Properties
IUPAC Name |
N-[3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-2-9(18)15-8-5-3-4-7(6-8)11-16-12(10(13)14)19-17-11/h2-6,10H,1H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRAEJKLFVJWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=NOC(=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.